

# Spectral Data Analysis of 6-Methylcoumarin: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methylcoumarin

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This technical guide provides a comprehensive analysis of the spectral data for **6-methylcoumarin** (CAS No. 92-48-8), a key scaffold in medicinal chemistry and a prevalent component in fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

## Core Spectroscopic Data

The empirical formula for **6-methylcoumarin** is  $C_{10}H_8O_2$ , with a molecular weight of 160.17 g/mol. [1] The spectral data presented below has been compiled from various spectroscopic databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data for **6-methylcoumarin** are summarized below.

Table 1:  $^1H$  NMR Spectral Data for **6-Methylcoumarin** (Solvent:  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.63	d	9.6	1H	H-4
7.35	d	8.2	1H	H-5
7.23	s	-	1H	H-8
7.18	d	8.2	1H	H-7
6.42	d	9.6	1H	H-3
2.40	s	-	3H	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data for **6-Methylcoumarin** (Solvent: CDCl<sub>3</sub>)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
161.2	C-2 (C=O)
152.8	C-9
143.8	C-4
135.5	C-6
132.8	C-5
126.9	C-7
118.6	C-10
116.8	C-8
116.5	C-3
21.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **6-methylcoumarin** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for **6-Methylcoumarin** (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Weak-Medium	C-H stretch (aromatic & vinylic)
~1720	Strong	C=O stretch (α,β-unsaturated lactone)[6]
~1610	Medium-Strong	C=C stretch (aromatic and pyrone ring)[6]
~1450, 1380	Medium	C-H bend (-CH <sub>3</sub> )
~1200-1000	Strong	C-O stretch (ester)
~820	Strong	C-H out-of-plane bend (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **6-methylcoumarin** are summarized in Table 4.

Table 4: Mass Spectrometry Data for **6-Methylcoumarin**

m/z	Relative Intensity (%)	Assignment
160	100	[M] <sup>+</sup> (Molecular Ion)
132	~80	[M-CO] <sup>+</sup>
131	~75	[M-CO-H] <sup>+</sup>
103	~30	[M-CO-CHO] <sup>+</sup>
77	~25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for **6-methylcoumarin**. Instrument parameters may require optimization.

### NMR Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of **6-methylcoumarin** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **6-methylcoumarin** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.

## Mass Spectrometry

Sample Introduction and Ionization:

- Introduce a small amount of **6-methylcoumarin** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionize the sample using Electron Ionization (EI) at 70 eV.

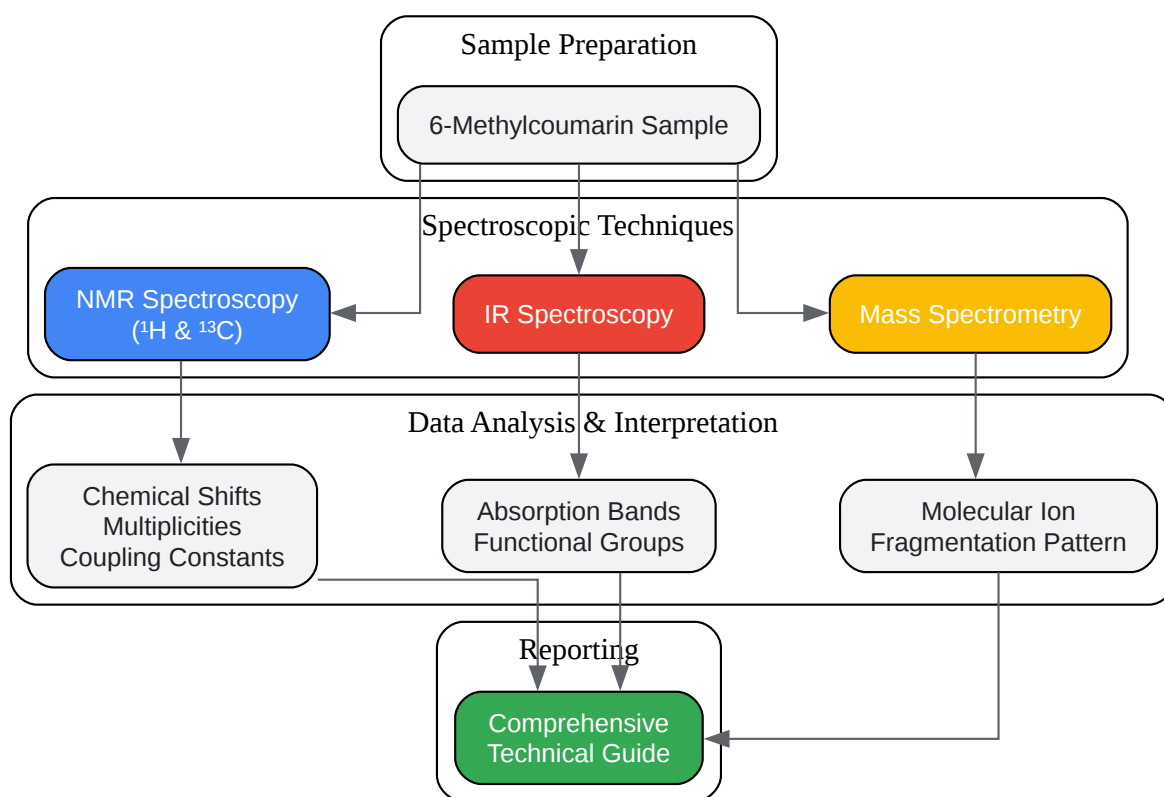
Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range:  $m/z$  40-400.

- Scan Speed: Appropriate for the resolution and sensitivity required.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **6-methylcoumarin**.



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Caption: Workflow for the spectral analysis of **6-methylcoumarin**.

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## References

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